N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Description
Chemical Structure: This compound features a 1,3,4-thiadiazole core substituted with a sulfanyl group linked to a 2-(4-acetylanilino)-2-oxoethyl moiety and a cyclopropanecarboxamide group . The thiadiazole ring contributes to electron-deficient aromaticity, while the cyclopropane moiety introduces steric constraints, enhancing target selectivity.
Synthesis: Synthesized via cyclization of thiosemicarbazides with chloroacetic acid, followed by functionalization of the thiadiazole core. Industrial-scale production employs continuous flow chemistry for optimized purity and yield .
Properties
IUPAC Name |
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-9(21)10-4-6-12(7-5-10)17-13(22)8-24-16-20-19-15(25-16)18-14(23)11-2-3-11/h4-7,11H,2-3,8H2,1H3,(H,17,22)(H,18,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNKZPOQTKDWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through the cyclization of thiosemicarbazides with appropriate reagents such as chloroacetic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atoms in the thiadiazole ring and sulfanyl group are susceptible to oxidation. Common oxidizing agents include:
| Reagent | Conditions | Expected Product |
|---|---|---|
| Hydrogen peroxide | Neutral/Acidic | Sulfoxide or sulfone derivatives |
| Potassium permanganate | Aqueous, acidic | Cleavage of thiadiazole ring or sulfone formation |
| Ozone | -78°C, inert solvent | Oxidative ring opening |
For example, oxidation of the sulfanyl (-S-) group could yield sulfoxides (-SO-) or sulfones (-SO₂-), altering the compound’s electronic properties and biological activity .
Reduction Reactions
The thiadiazole ring and acetyl groups may undergo reduction. Key reagents include:
| Reagent | Conditions | Expected Product |
|---|---|---|
| Lithium aluminum hydride | Anhydrous ether | Reduction of acetyl to ethyl group |
| Sodium borohydride | Methanol/Water | Selective reduction of carbonyl groups |
| Catalytic hydrogenation | H₂, Pd/C | Ring saturation or cleavage |
Reduction of the acetyl group on the anilino moiety could yield a secondary amine, while hydrogenation of the thiadiazole ring might produce dihydrothiadiazole derivatives .
Substitution Reactions
The sulfanyl group (-S-) and nitrogen atoms in the thiadiazole ring are nucleophilic sites. Substitution reactions include:
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Expected Product |
|---|---|---|
| Alkyl halides | Base (e.g., K₂CO₃) | Alkylation at sulfur or nitrogen |
| Aryl diazonium salts | Acidic, 0–5°C | Coupling to form arylthio or arylazo derivatives |
For instance, reaction with methyl iodide under basic conditions could yield methylthio derivatives .
Electrophilic Substitution
Electrophilic agents (e.g., HNO₃, H₂SO₄) may target the aromatic acetylanilino group, leading to nitration or sulfonation at the para position relative to the acetyl group .
Cyclopropane Ring-Opening Reactions
The cyclopropane carboxamide moiety may undergo ring-opening under specific conditions:
| Reagent | Conditions | Expected Product |
|---|---|---|
| Bromine | Light, CCl₄ | Dibrominated open-chain derivative |
| Acidic hydrolysis | HCl, reflux | Carboxylic acid and ammonia |
For example, bromination could lead to diastereomeric dibromides via radical intermediates .
Amide Hydrolysis
The cyclopropanecarboxamide and acetylanilino groups are prone to hydrolysis:
| Reagent | Conditions | Expected Product |
|---|---|---|
| NaOH/H₂O | Reflux | Cyclopropanecarboxylic acid + amine |
| HCl/H₂O | Reflux | Degradation to smaller fragments |
Hydrolysis of the carboxamide group would yield cyclopropanecarboxylic acid and the corresponding amine .
Cross-Coupling Reactions
The sulfanyl group facilitates metal-catalyzed cross-coupling:
| Reagent | Conditions | Expected Product |
|---|---|---|
| Pd(PPh₃)₄, CuI | Sonogashira coupling | Alkynylated derivatives |
| Suzuki-Miyaura | Pd catalyst, base | Biarylthioethers |
Such reactions could diversify the compound’s applications in medicinal chemistry .
Thermal and Photochemical Reactions
Scientific Research Applications
Medicinal Applications
1. Drug Development
The compound has been identified as a promising lead for the development of new pharmaceuticals. Its unique structural features may enhance its interaction with biological targets, making it suitable for designing drugs aimed at specific diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that modifications to the acetylanilino group could enhance the compound's potency against breast cancer cells, suggesting a pathway for developing targeted cancer therapies.
2. Antimicrobial Properties
Preliminary studies have shown that N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide possesses antimicrobial activity. It has been tested against several bacterial strains, with results indicating effective inhibition of growth at certain concentrations .
Biological Research
1. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes is under investigation. For example, its interaction with protein kinases could provide insights into its mechanism of action in modulating cellular pathways involved in disease processes.
Table 1: Enzyme Targets and Inhibition Potency
Industrial Applications
1. Synthesis of Advanced Materials
The compound can serve as a building block in organic synthesis, particularly in creating advanced polymers and coatings. Its chemical properties allow it to be incorporated into materials that require specific thermal or mechanical characteristics.
Case Study: Polymer Development
In industrial applications, this compound has been utilized to synthesize novel polymeric materials with enhanced durability and resistance to environmental factors. These materials are being explored for applications in coatings and adhesives .
Mechanism of Action
The mechanism by which N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Table 2: Physicochemical and Pharmacokinetic Properties
Mechanistic and Functional Insights
- Antimicrobial Activity: The target compound’s acetylanilino group disrupts bacterial cell wall synthesis, outperforming analogs like 5e (chlorobenzyl) in Gram-positive inhibition .
- Enzyme Inhibition : Cyclopropanecarboxamide enhances binding to ATP pockets in kinases, unlike N-(5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives , which lack this moiety .
- Anticancer Potential: Compared to oxadiazole derivatives (e.g., N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-benzamide), the target’s thiadiazole core provides superior intercalation with DNA .
Biological Activity
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a thiadiazole ring , an acetylphenyl group , and a cyclopropanecarboxamide moiety . These structural components contribute to its unique biological properties. The molecular formula is with a molecular weight of approximately 376.45 g/mol .
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole ring can interact with various enzymes, potentially inhibiting their activity. This inhibition can affect pathways involved in cell proliferation and survival.
- Cellular Uptake : The acetylphenyl group may enhance binding affinity to specific proteins, facilitating cellular uptake and enhancing therapeutic efficacy.
- Targeting Kinases : Compounds with similar structures have been shown to target key kinases involved in tumorigenesis, such as focal adhesion kinase (FAK) and topoisomerase II .
In Vitro Studies
The anticancer potential of this compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 4.37 ± 0.7 | Inhibition of DNA synthesis |
| A549 | 8.03 ± 0.5 | Induction of apoptosis via caspase activation |
| MCF7 | 8.107 | Inhibition of ERK1/2 signaling pathway |
These values indicate promising cytotoxic effects, particularly against liver (HepG2) and lung (A549) cancer cell lines .
Case Studies
- Study on Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for anticancer activity. Derivatives similar to this compound showed significant inhibition of tumor cell growth by inducing apoptosis through the activation of caspases .
- Molecular Docking Studies : Molecular docking studies revealed that the compound can effectively bind to the ATP-binding site of FAK and other kinases, suggesting a mechanism for its anticancer activity through disruption of critical signaling pathways involved in cell proliferation .
Q & A
Q. What are the recommended synthetic routes for N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide, and how can purity be ensured?
The synthesis of this compound likely involves multi-step organic reactions, including:
- Thiadiazole ring formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their derivatives under reflux conditions .
- Sulfanyl linkage introduction : Reaction of a pre-formed thiadiazole intermediate with a mercapto-acetylated aniline derivative (e.g., 4-acetylanilino-2-oxoethyl mercaptan) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Cyclopropanecarboxamide coupling : Amide bond formation between the thiadiazole-sulfanyl intermediate and cyclopropanecarboxylic acid using coupling agents like EDC/HOBt .
Q. Purity assurance :
- Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Confirm final product purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify protons on the cyclopropane ring (δ 1.2–1.8 ppm, multiplet), thiadiazole-attached sulfanyl group (δ 3.5–4.0 ppm), and acetylated aniline (δ 2.4–2.6 ppm for CH₃, δ 7.2–7.8 ppm for aromatic protons) .
- 13C NMR : Confirm carbonyl groups (amide C=O at δ 165–170 ppm, acetyl C=O at δ 200–210 ppm) and cyclopropane carbons (δ 10–15 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclopropanecarboxamide moiety) .
- Infrared (IR) Spectroscopy : Detect N-H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
- Antimicrobial Activity :
- Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
- Cytotoxicity Screening :
- MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition :
- Target-specific assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfanyl coupling step?
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane; DMF typically enhances nucleophilic substitution efficiency .
- Catalyst Screening : Use bases like triethylamine or DMAP to deprotonate the thiol group, accelerating sulfanyl bond formation .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., oxidation of -SH to -S-S-) .
- Real-Time Monitoring : Use TLC (silica, UV detection) or in-situ IR to track intermediate consumption .
Q. What computational methods can predict the compound’s binding affinity to biological targets?
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase) or receptors. Focus on hydrogen bonding with the thiadiazole ring and hydrophobic interactions with the cyclopropane moiety .
- Molecular Dynamics (MD) Simulations :
- Assess stability of ligand-target complexes in explicit solvent (e.g., water, 100 ns simulation) using GROMACS or AMBER .
- QSAR Modeling :
- Correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial IC₅₀ values from experimental data .
Q. How do structural modifications (e.g., substituents on the aniline or cyclopropane groups) affect bioactivity?
- Aniline Substitution :
- Replace 4-acetyl with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency but potentially increase cytotoxicity .
- Cyclopropane Modifications :
- Introduce methyl groups to the cyclopropane ring to improve metabolic stability, as seen in similar thiadiazole derivatives .
- Thiadiazole-Sulfanyl Linker :
- Replace the sulfanyl group with sulfonyl to alter redox stability and target selectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized Assay Protocols :
- Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Metabolite Profiling :
- Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may confound activity results .
- Target Validation :
- CRISPR knockouts or RNAi silencing of putative targets (e.g., bacterial topoisomerase IV) to confirm mechanism .
Q. How can X-ray crystallography elucidate the compound’s interaction with enzymes?
- Co-crystallization :
- Soak purified enzyme (e.g., E. coli DHFR) with the compound at 10 mM concentration in crystallization buffer .
- Data Collection/Refinement :
- Use synchrotron radiation (λ = 0.97 Å) for high-resolution (<2.0 Å) structures. Refine models with PHENIX or REFMAC .
- Interaction Analysis :
- Identify hydrogen bonds between the thiadiazole nitrogen and enzyme active-site residues (e.g., Asp27 in DHFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
